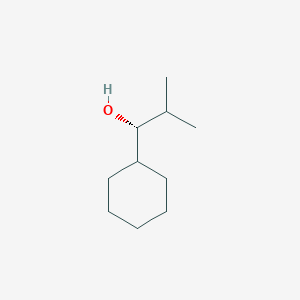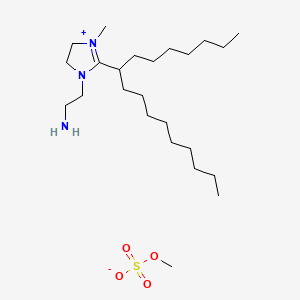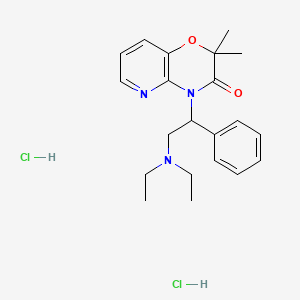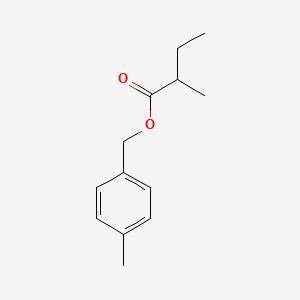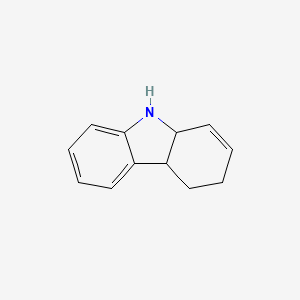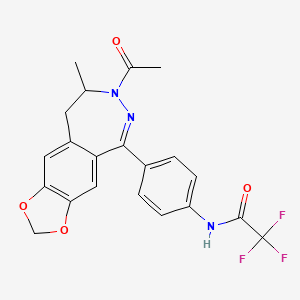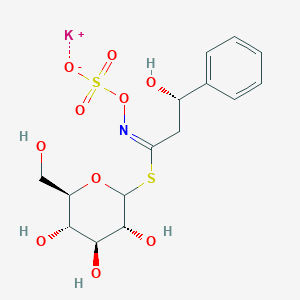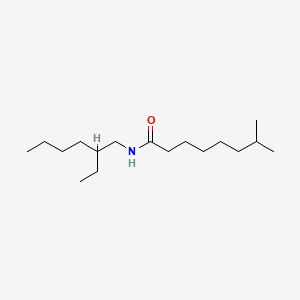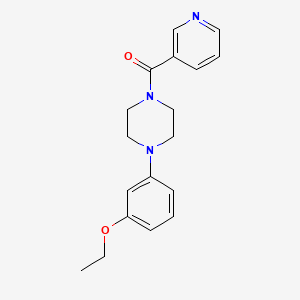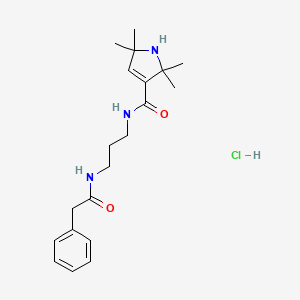
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a phenylacetyl moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylacetyl moiety is then attached through a series of reactions involving amide bond formation. The final step involves the addition of the hydrochloride group to form the monohydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors, continuous flow systems, and automated processes are employed to achieve consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced amides. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-[3-[[[3-(2-propen-1-yloxy)phenyl]methyl]amino]propyl]-,hydrochloride
Uniqueness
What sets 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
93823-59-7 |
|---|---|
Formule moléculaire |
C20H30ClN3O2 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[3-[(2-phenylacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-19(2)14-16(20(3,4)23-19)18(25)22-12-8-11-21-17(24)13-15-9-6-5-7-10-15;/h5-7,9-10,14,23H,8,11-13H2,1-4H3,(H,21,24)(H,22,25);1H |
Clé InChI |
SWEDLSZMMKLAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)CC2=CC=CC=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





